![molecular formula C38H24N7Na3O11S3 B13794624 Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate CAS No. 67906-46-1](/img/structure/B13794624.png)
Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries due to its stability and vibrant color properties .
Méthodes De Préparation
The synthesis of Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 4-aminoacetanilide. This involves treating 4-aminoacetanilide with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with different active methylene compounds in an alkaline medium to form intermediates.
Condensation: These intermediates are then condensed with separately synthesized substituted hydrazines to form the final azo dye.
Analyse Des Réactions Chimiques
Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the cleavage of the azo bond.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can also undergo substitution reactions, particularly at the sulfonate groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations.
Biology: In biological research, it is used for staining tissues and cells to observe under a microscope.
Mécanisme D'action
The mechanism of action of Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate involves its interaction with molecular targets through its azo groups. These interactions often result in the formation of stable complexes with various substrates, leading to the desired color properties. The pathways involved include the binding of the dye to specific sites on the substrate, resulting in a stable and vibrant coloration .
Comparaison Avec Des Composés Similaires
Compared to other azo dyes, Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate stands out due to its unique structure and stability. Similar compounds include:
- Trisodium 5-[[4-[(4-acetamidophenyl)azo]-6-sulphonatonaphthyl]azo]-8-[(2-hydroxy-6-sulphonatonaphthyl)azo]naphthalene-2-sulphonate
- Trisodium 5-[[4-[(4-acetamidophenyl)azo]-7-sulphonatonaphthyl]azo]-8-[(2-hydroxy-6-sulphonatonaphthyl)azo]naphthalene-2-sulphonate .
These compounds share similar azo structures but differ in their specific substituents and the positions of their functional groups, which can affect their color properties and stability.
Propriétés
Numéro CAS |
67906-46-1 |
|---|---|
Formule moléculaire |
C38H24N7Na3O11S3 |
Poids moléculaire |
919.8 g/mol |
Nom IUPAC |
trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C38H27N7O11S3.3Na/c1-21(46)39-23-3-5-24(6-4-23)40-41-33-13-15-35(31-19-26(58(51,52)53)8-11-29(31)33)42-43-36-16-14-34(30-12-9-27(20-32(30)36)59(54,55)56)44-45-38-28-10-7-25(57(48,49)50)18-22(28)2-17-37(38)47;;;/h2-20,47H,1H3,(H,39,46)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clé InChI |
MQLWVOGSZJBJAU-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


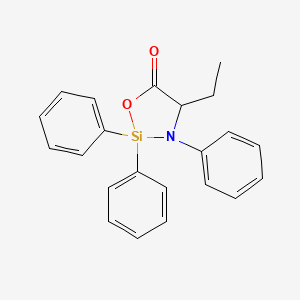
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)

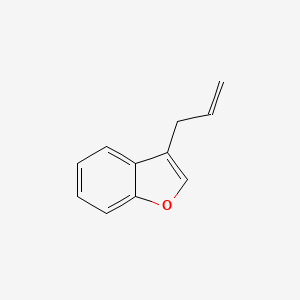
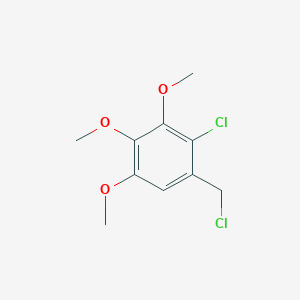



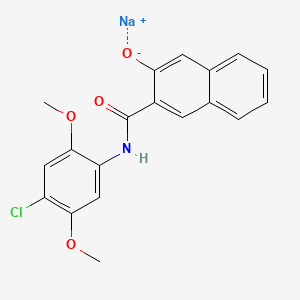

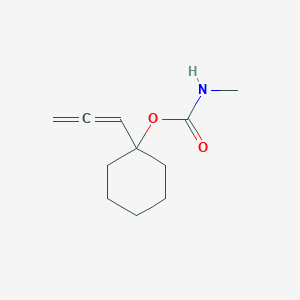
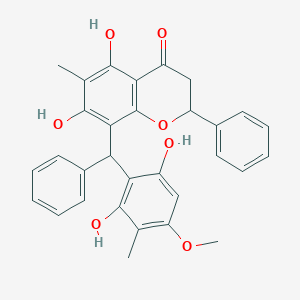
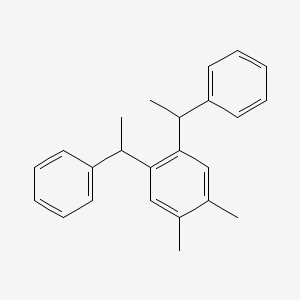
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
